molecular formula C16H14N4O2 B2386484 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2034577-51-8

3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2386484
CAS No.: 2034577-51-8
M. Wt: 294.314
InChI Key: HRAUJSMGNALIRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PPCB involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The starting point for the synthesis of PPCB was (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group .


Molecular Structure Analysis

PPCB is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Antitumor Agents and Inhibitors

A novel compound designed as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) showed significant antitumor activity, highlighting the compound's potential in cancer therapy. The compound inhibited the growth of tumor cells in culture, demonstrating its efficacy against cancer cells with lower cross-resistance compared to methotrexate (MTX) and indicating its role in dual inhibition of TS and DHFR for antitumor activity (Gangjee et al., 2000).

Material Science Applications

In material science, derivatives of the compound were utilized in the synthesis of novel polyimides, which are known for their excellent thermal stability, mechanical properties, and low dielectric constants. These polyimides, synthesized from pyridine-containing aromatic dianhydride monomers, have potential applications in electronics and aerospace industries due to their outstanding thermal and mechanical properties (Xiaolong Wang et al., 2006).

Antimicrobial Activity

Compounds synthesized from 3-Aryl-2-cyanoacrylonitriles reacted with various agents to give derivatives with antimicrobial activity. This demonstrates the compound's potential as a base for developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (Mahmoud et al., 2007).

Antiproliferative Activity

A series of derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, with some compounds showing selective cytotoxicity to cancer cells over normal cells. This selectivity indicates the potential of these compounds in targeted cancer therapy, minimizing damage to healthy cells and tissues (Nagaraju et al., 2020).

Mechanism of Action

While the specific mechanism of action for PPCB is not mentioned, pyrimidines, in general, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

The future directions for PPCB and similar compounds involve further exploration of their pharmacological effects and potential applications in various fields. There is also interest in the development of new pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity .

Properties

IUPAC Name

3-(3-pyrimidin-2-yloxypyrrolidine-1-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c17-10-12-3-1-4-13(9-12)15(21)20-8-5-14(11-20)22-16-18-6-2-7-19-16/h1-4,6-7,9,14H,5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAUJSMGNALIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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